![molecular formula C26H42N6O9S3 B562063 [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) CAS No. 1322625-02-4](/img/structure/B562063.png)
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) is a complex organic compound that combines the properties of biotin, a vital vitamin, with dithiomethylenemalonic acid and 4-aminobutyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) typically involves multiple steps, starting with the preparation of biotinylamidoethyl intermediates. These intermediates are then reacted with dithiomethylenemalonic acid under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as the use of genetically engineered microorganisms to produce the biotinylamidoethyl intermediates. These intermediates are then chemically modified to introduce the dithiomethylenemalonic acid and 4-aminobutyric acid moieties. The process is optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders due to the presence of 4-aminobutyric acid.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) involves its interaction with specific molecular targets within cells. The biotin moiety allows for targeted delivery to biotin-binding proteins, while the dithiomethylenemalonic acid and 4-aminobutyric acid components interact with various enzymes and receptors. These interactions can modulate cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Biotinylated Compounds: Similar to [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid), these compounds also contain biotin and are used for targeted delivery and labeling.
Dithiomethylenemalonic Acid Derivatives:
4-Aminobutyric Acid Derivatives: Compounds containing 4-aminobutyric acid are of interest for their neurological effects and therapeutic potential.
Uniqueness
The uniqueness of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) lies in its combination of biotin, dithiomethylenemalonic acid, and 4-aminobutyric acid, which provides a multifunctional platform for various applications. This combination allows for targeted delivery, enhanced reactivity, and potential therapeutic effects, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[3-(3-carboxypropylamino)-3-oxo-2-[3-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O9S3/c33-18(6-2-1-5-17-22-16(15-42-17)30-26(41)32-22)27-12-14-44-43-13-9-19(34)31-23(24(39)28-10-3-7-20(35)36)25(40)29-11-4-8-21(37)38/h16-17,22-23H,1-15H2,(H,27,33)(H,28,39)(H,29,40)(H,31,34)(H,35,36)(H,37,38)(H2,30,32,41)/t16?,17-,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGXSMHQQNUTBY-JQHMZKTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
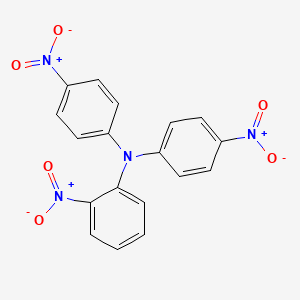
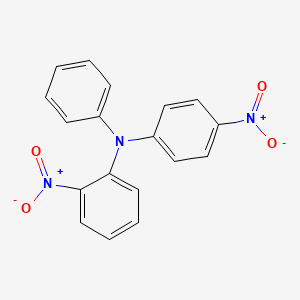

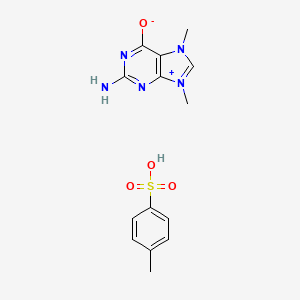
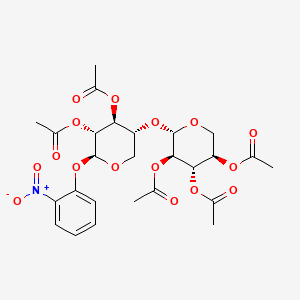

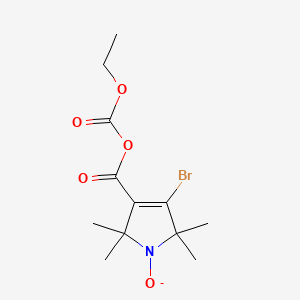
![8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B561993.png)

![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)
![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
